This compound is derived from indole, a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid specifically falls under the category of carboxylic acids due to the presence of the acetic acid moiety.
The synthesis of [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid can be achieved through several methods. One common approach involves the hydroxymethylation of indole followed by carboxylation. Here’s a detailed synthesis pathway:
Technical parameters such as temperature (typically around 100–150 °C) and pressure (up to 10 atm) may vary based on specific laboratory conditions and desired yields.
The molecular structure of [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid features:
The structure can be represented using various notations:
InChI=1S/C11H11NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,13H
This notation provides insights into the connectivity of atoms within the molecule, essential for computational modeling and understanding reactivity.
[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid can participate in several chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Its structural similarity to other biologically active indoles suggests potential modulation of pathways involved in cell signaling and metabolism. For instance:
Research into its specific mechanisms continues, focusing on its role in plant growth regulation and potential therapeutic effects in human health.
The physical and chemical properties of [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid include:
Property | Value |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in polar solvents |
Melting Point | Not extensively documented |
These properties are crucial for understanding its behavior in various environments, including solubility profiles that affect bioavailability.
[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5